Goniotriol

描述

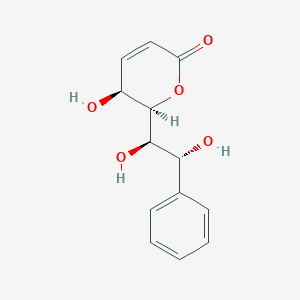

Goniotriol is a naturally occurring compound found in the plant Goniothalamus amuyon. It belongs to the class of styrylpyrone derivatives and is known for its cytotoxic properties. The molecular formula of this compound is C13H14O5, and it has a molecular weight of 250.25 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: Goniotriol can be synthesized through a series of stereoselective reactions starting from D-glycero-D-gulo-heptono-γ-lactone. The synthetic route involves selective deacetonation, glycol cleavage oxidation, and Wittig reaction . The final product is obtained through basic methanol treatment, which yields 2-deoxy-4,6-O-isopropylidene-3-O-methyl-7-C-phenyl-D-glycero-L-ido-heptono-δ-lactone .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale synthesis for research purposes .

化学反应分析

Types of Reactions: Goniotriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

Chemical Profile of Goniotriol

This compound is characterized by its unique chemical structure, which contributes to its biological activities. The compound has been isolated from several species within the Goniothalamus genus, including Goniothalamus giganteus and Goniothalamus rongklanus. Its chemical structure is defined as 6R-(7R,8R-dihydro-7,8-dihydroxystyryl)-5S,6R-dihydro-5-hydroxy-2-pyrone .

Medicinal Applications

1. Anticancer Properties

This compound exhibits significant anticancer potential. Research indicates that it induces apoptosis in various cancer cell lines, including liver (HepG2), breast (MDA-MB-231), and cervical (HeLa) cancer cells. The mechanism involves the activation of caspases and the induction of oxidative stress leading to DNA damage .

- Case Study : A study demonstrated that this compound treatment led to increased caspase-3 activity in HepG2 cells, indicating its role in apoptosis induction . Furthermore, it has been shown to selectively target cancer cells while sparing normal cells, suggesting its potential as a safer chemotherapeutic agent .

2. Antimicrobial Activity

This compound has been identified as a potent antibacterial agent. It demonstrates effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) of this compound ranges from <0.16 to 0.6 mg/mL, making it one of the most effective compounds isolated from Goniothalamus species .

- Data Table: Antibacterial Activity of this compound

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | <0.16 | 0.3 |

| Escherichia coli (EPEC) | 0.6 | >5 |

| Salmonella typhimurium | <0.16 | 0.3 |

| Vibrio cholerae | <0.16 | >5 |

Additional Biological Activities

1. Anti-HIV Activity

Research has also indicated that this compound possesses anti-HIV properties. In vitro studies have shown that extracts containing this compound inhibit HIV reverse transcriptase activity significantly .

2. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, which may contribute to its overall therapeutic potential in treating diseases characterized by chronic inflammation.

作用机制

Goniotriol exerts its effects primarily through its cytotoxic properties. It targets cancer cells by inducing apoptosis, a process of programmed cell death. The molecular pathways involved include the activation of caspases and the disruption of mitochondrial membrane potential .

相似化合物的比较

- Goniodiol (CAS#96422-52-5)

- Goniodiol 7-acetate (CAS#96422-53-6)

- Goniodiol 8-acetate (CAS#144429-71-0)

- Goniodiol diacetate (CAS#136778-40-0)

- Altholactone (CAS#65408-91-5)

- Isoaltholactone (CAS#124868-11-7)

Comparison: Goniotriol is unique due to its specific cytotoxic properties and its ability to induce apoptosis in cancer cells. While similar compounds like Goniodiol and Altholactone also exhibit cytotoxicity, this compound’s specific molecular structure and reactivity make it distinct .

生物活性

Goniotriol, a styryl-lactone derived from the genus Goniothalamus, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and antibacterial properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, cytotoxic effects on various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Sources

This compound is a secondary metabolite classified as a styryl-lactone. It is primarily isolated from the fruit peel of Goniothalamus species, particularly Goniothalamus giganteus and Goniothalamus scortechinii . The structure of this compound contributes to its biological activity, which includes interactions with cellular pathways involved in apoptosis and cell cycle regulation.

Cytotoxic Activity Against Cancer Cells

Numerous studies have documented the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings regarding the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound against different tumor cells:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 10.5 | Apoptosis induction via caspases |

| A2780 (ovarian cancer) | 7.40 | Cell cycle arrest at G2/M phase |

| HCT-8 (colon cancer) | 4.43 | Mitochondrial dysfunction |

| MDA/MB-435 (breast cancer) | 17.6 | DNA damage leading to apoptosis |

| Caov-3 (ovarian cancer) | >100 | Selective toxicity to cancer cells only |

These findings indicate that this compound exhibits potent cytotoxicity against various cancer types while showing lower toxicity to normal cells, making it a promising candidate for further investigation in cancer therapy .

The biological activity of this compound is primarily associated with its ability to induce apoptosis in cancer cells through several mechanisms:

- Caspase Activation : this compound has been shown to activate caspase-3, an essential enzyme in the apoptotic pathway, leading to programmed cell death in HepG2 liver cancer cells .

- DNA Fragmentation : Studies have demonstrated that treatment with this compound results in DNA fragmentation characteristic of apoptosis, evidenced by agarose gel electrophoresis showing a ladder pattern .

- Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .

- Mitochondrial Dysfunction : The compound affects mitochondrial functions, which is crucial for its cytotoxic effects on tumor cells .

Antibacterial Properties

In addition to its anticancer properties, this compound also exhibits antibacterial activity. Research indicates that extracts from Goniothalamus scortechinii, which contain this compound, demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria . This dual activity enhances its potential as a therapeutic agent.

Case Studies

- Hepatocellular Carcinoma : In a study involving HepG2 cells, this compound was found to induce significant apoptosis through caspase activation and DNA damage. The results suggest that it could be developed as a treatment option for liver cancer .

- Ovarian Cancer Models : In Caov-3 ovarian cancer models, this compound showed selective toxicity towards cancer cells without affecting normal kidney cells, indicating its potential for targeted therapy .

- Combination Therapies : Studies suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy while reducing side effects, highlighting the need for further exploration into combination therapies .

属性

IUPAC Name |

(2R,3S)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-3-hydroxy-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c14-9-6-7-10(15)18-13(9)12(17)11(16)8-4-2-1-3-5-8/h1-7,9,11-14,16-17H/t9-,11+,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCDBKHWVKLXEE-WKSBVSIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2C(C=CC(=O)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@H]([C@H]2[C@H](C=CC(=O)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317251 | |

| Record name | (+)-Goniotriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96405-62-8 | |

| Record name | (+)-Goniotriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96405-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Goniotriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096405628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Goniotriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of goniotriol?

A1: this compound possesses the molecular formula C14H14O5 and a molecular weight of 262.26 g/mol. [, , ]

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers frequently employ Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (1H-NMR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and confirmation of this compound. [, ] X-ray crystallography has also been used to determine the structure and relative stereochemistry of this compound. []

Q3: Are there any characteristic spectral features of this compound?

A3: Yes, the proton NMR spectra of substituted 5,7-O-isopropylidene-goniotriols and their C-7 epimers exhibit distinct chemical shifts for protons at the C5 position, providing a valuable tool for their differentiation. []

Q4: What are the primary biological activities reported for this compound?

A4: this compound has demonstrated notable in vitro antitumor activity against various cancer cell lines, including A2780, HCT-8, KB, Bel742, and K562. [, , , ] Additionally, this compound exhibits antibacterial activity. []

Q5: What is the mechanism of action for this compound's antitumor activity?

A5: While the precise mechanism is yet to be fully elucidated, studies indicate that this compound can induce apoptosis (programmed cell death) in K562 leukemia cells. []

Q6: How is this compound synthesized?

A6: this compound can be synthesized through various routes. One approach utilizes α-D-glucoheptonic-δ-lactone as the starting material, involving a multi-step process. [, ] Alternative strategies employ D-glycero-D-gulo-heptono-γ-lactone [] or a Julia–Colonna asymmetric epoxidation approach. []

Q7: What is the significance of the 8R configuration in this compound?

A7: Research suggests that the 8R configuration of this compound is crucial for its biological activity. Derivatives with modifications at this position often exhibit diminished antitumor activity compared to the parent compound. []

Q8: How do structural modifications impact the antitumor activity of this compound?

A8: Studies on this compound derivatives indicate that the unsaturated ester moiety of this compound plays a significant role in its antitumor activity. [] Modifications to this region, such as variations in the ester chain length and substituents, can significantly influence potency. []

Q9: Have any 3D-QSAR studies been conducted on this compound?

A9: Yes, 3D-QSAR (Quantitative Structure-Activity Relationship) studies using CoMFA (Comparative Molecular Field Analysis) have been employed to investigate the relationship between the structure of this compound derivatives and their activity against A2780 tumor cells. These models provide valuable insights into the steric and electrostatic features influencing this compound's antitumor activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。